molecular formula C10H11ClO2 B3152061 4-Methoxy-2-methylphenylacetyl chloride CAS No. 726191-60-2

4-Methoxy-2-methylphenylacetyl chloride

Cat. No. B3152061
CAS RN: 726191-60-2
M. Wt: 198.64 g/mol
InChI Key: PZGKFFCKJBDANL-UHFFFAOYSA-N
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Description

4-Methoxy-2-methylphenylacetyl chloride is an aromatic organic compound used in various fields of research and industry. It is categorized under Carbonyl Chlorides . The molecular formula is C10H11ClO2 and it has a molecular weight of 198.649 .


Molecular Structure Analysis

The molecular structure of 4-Methoxy-2-methylphenylacetyl chloride consists of 10 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms . The exact structure can be found in databases like ChemSpider .


Physical And Chemical Properties Analysis

4-Methoxy-2-methylphenylacetyl chloride has a molecular weight of 198.649 .

Scientific Research Applications

Chemical Synthesis and Pharmaceutical Applications

4-Methoxy-2-methylphenylacetyl chloride is used in chemical synthesis processes. For instance, it is involved in the preparation of p-tolyl phenylacetate from the reaction of 4-methylphenol and phenylacetyl chloride, demonstrating its role in complex chemical reactions and synthesis of new compounds (Wu Jia-sheng, 2003). Additionally, the synthesis of aromatic methoxy and methylenedioxy substituted 2,3,4,5-tetrahydro-1H-3-benzazepines involves the use of this chemical, highlighting its importance in creating novel compounds (B. Pecherer, R. Sunbury, A. Brossi, 1972).

Analytical Chemistry

4-Methoxy-2-methylphenylacetyl chloride is also significant in analytical chemistry. It is used in the gas chromatographic estimation of urinary metabolites, such as 3-methoxy-4-hydroxyphenylglycol (Z. Kahane, W. Ebbighausen, P. Vestergaard, 1972), and in the chiral separation of β-blockers after derivatization (K. Kim, Joo Hyun Lee, M. Ko, Seon-Pyo Hong, J. Youm, 2001). These applications underscore its usefulness in the precise measurement and analysis of various compounds.

Organic Chemistry and Materials Science

In organic chemistry, this chemical is utilized in the synthesis of various organic compounds with potential antibacterial properties, such as 4-hydroxy-chromen-2-one derivatives (A. Behrami, Florent Dobroshi, 2019). Moreover, it plays a role in the synthesis of light-switchable polymers, contributing to advancements in materials science (P. Sobolčiak, M. Špírek, J. Katrlík, P. Gemeiner, I. Lacík, P. Kasák, 2013).

Safety and Hazards

4-Methoxy-2-methylphenylacetyl chloride is considered hazardous. It causes severe skin burns and eye damage, and may cause respiratory irritation . It’s important to handle this chemical with care, using protective equipment and working in a well-ventilated area .

properties

IUPAC Name

2-(4-methoxy-2-methylphenyl)acetyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c1-7-5-9(13-2)4-3-8(7)6-10(11)12/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZGKFFCKJBDANL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)CC(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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